

# Bleomycin A5 CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bleomycin A5*

Cat. No.: *B148252*

[Get Quote](#)

## An In-depth Technical Guide to Bleomycin A5

This technical guide provides a comprehensive overview of **Bleomycin A5**, a potent glycopeptide antibiotic utilized in cancer chemotherapy. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, associated signaling pathways, and common experimental protocols.

## Chemical and Physical Properties

**Bleomycin A5** is a key component of the bleomycin family, a group of anti-cancer compounds derived from the bacterium *Streptomyces verticillus*<sup>[1]</sup>. Its fundamental properties are summarized below.

| Property          | Value                                                                                                | References                                                  |
|-------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 11116-32-8                                                                                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C57H89N19O21S2                                                                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 1440.57 g/mol                                                                                        | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Synonyms          | Pingyangmycin A5,<br>Zhengguanmycin A5, N1-[3-<br>[(4-<br>aminobutyl)amino]propyl]bleo<br>mycinamide | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance        | White to off-white solid                                                                             | <a href="#">[3]</a>                                         |

Note: The hydrochloride salt of **Bleomycin A5** has a CAS number of 55658-47-4 and a molecular formula of C57H89N19O21S2·HCl[\[2\]](#)[\[4\]](#).

## Mechanism of Action

The primary anticancer effect of **Bleomycin A5** stems from its ability to induce DNA strand breaks.[\[1\]](#)[\[5\]](#)[\[6\]](#) This process is initiated by the binding of the bleomycin molecule to DNA, a reaction facilitated by the presence of a metal ion, typically iron (Fe<sup>2+</sup>). The resulting Bleomycin-metal complex intercalates into the DNA structure.[\[5\]](#)

Once bound, the complex undergoes a redox reaction, oxidizing the iron from Fe<sup>2+</sup> to Fe<sup>3+</sup>. This oxidation generates highly reactive oxygen species (ROS), such as superoxide and hydroxyl free radicals.[\[5\]](#)[\[7\]](#) These radicals then attack the phosphodiester backbone of the DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[\[5\]](#) The accumulation of these DNA lesions, particularly the more difficult-to-repair DSBs, triggers cell cycle arrest, primarily at the G2 phase, and ultimately leads to programmed cell death (apoptosis).[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Mechanism of **Bleomycin A5**-induced DNA damage and apoptosis.

# Signaling Pathways

**Bleomycin A5** modulates several intracellular signaling pathways to exert its cytotoxic effects. These pathways are critical in determining the cellular fate—survival or apoptosis—following drug exposure.

## 3.1. Apoptosis Regulation

**Bleomycin A5**-induced apoptosis is a complex process involving multiple signaling proteins. The drug has been shown to increase the production of p53 and the activity of caspase-3, both of which are key mediators of apoptosis.<sup>[8][9]</sup> Furthermore, it can alter the expression of Bcl-2 family proteins, which are central regulators of the mitochondrial apoptotic pathway.<sup>[9][10]</sup> Studies have also demonstrated that **Bleomycin A5** can reduce telomerase activity, thereby hindering the proliferative capacity of malignant cells.<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Key regulators in **Bleomycin A5**-induced apoptosis.

## 3.2. MAP Kinase Pathway Involvement

The mitogen-activated protein (MAP) kinase pathways, including the c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2), play opposing roles in the cellular response to **Bleomycin A5**. Sustained activation of JNK is associated with the pro-apoptotic effects of the drug.<sup>[11]</sup> Conversely, the ERK1/2 pathway appears to promote cell survival.<sup>[11]</sup>

Consequently, combining **Bleomycin A5** with MEK inhibitors (which block the ERK pathway) has been shown to enhance apoptosis in cancer cells.[11]



[Click to download full resolution via product page](#)

Opposing roles of JNK and ERK pathways in **Bleomycin A5** response.

### 3.3. TGF- $\beta$ /Smad Pathway and Fibrosis

A significant side effect associated with bleomycin treatment is pulmonary fibrosis.[7] This is linked to the drug's ability to induce an epithelial-to-mesenchymal transition (EMT) in alveolar cells, a process mediated by the Transforming Growth Factor-beta (TGF- $\beta$ )/Smad signaling pathway.[12] Bleomycin treatment can increase the levels of TGF- $\beta$ 1, which in turn activates the Smad2/3 signaling cascade, leading to changes in cell morphology and the expression of EMT markers.[12]

## Experimental Protocols

**Bleomycin A5** is widely used in both in vitro and in vivo experimental settings to study cancer cell apoptosis and to model pulmonary fibrosis.

### 4.1. In Vitro Apoptosis and Cytotoxicity Assays

- Cell Culture: Cancer cell lines (e.g., human oral epidermoid carcinoma KB cells, A549 lung carcinoma cells, ECV304 endothelial cells) are cultured in appropriate media.[9][11][13]

- Treatment: Cells are treated with varying concentrations of **Bleomycin A5** (e.g., 15-400  $\mu$ M) for different durations (e.g., 24-72 hours).[9][10]
- Apoptosis Detection: Apoptosis can be assessed by methods such as DNA fragmentation analysis, DAPI nuclear staining, or flow cytometry to detect markers like activated caspase-3.[9][11]
- Protein Analysis: Changes in the expression and activity of signaling proteins are typically measured by Western blotting and in vitro kinase assays.[11][13]

#### 4.2. In Vivo Model of Pulmonary Fibrosis

- Animal Model: Murine models are commonly used due to their well-characterized immune systems and cost-effectiveness.[14]
- Administration: Bleomycin is administered to induce fibrosis, often via intratracheal instillation to directly target the lungs.[14] Other routes include intraperitoneal or intravenous injections.[14][15]
- Dosage: Dosing regimens vary, for example, a single intratracheal dose or repeated intraperitoneal injections (e.g., 0.5 IU/kg on days 1 and 8).[15][16]
- Assessment: Fibrosis is evaluated at specific time points (e.g., 14-28 days post-administration).[15][17] Assessment methods include:
  - Histopathology: Semi-quantitative scoring of lung tissue sections (e.g., Ashcroft score).[14]
  - Biochemical Markers: Quantification of collagen content or hydroxyproline levels in lung tissue.[17]
  - Bronchoalveolar Lavage Fluid (BALF) Analysis: Measurement of total and differential cell counts and levels of pro-inflammatory cytokines like TGF- $\beta$ .[17]



[Click to download full resolution via product page](#)

Generalized experimental workflows for **Bleomycin A5** studies.

## Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of **Bleomycin A5**.

Table 1: Effects of **Bleomycin A5** on Cell Cycle Distribution in A549 Cells

| Treatment                 | % G1/G0 Phase | % S Phase | % G2/M Phase    |
|---------------------------|---------------|-----------|-----------------|
| Control                   | Decreased     | Decreased | 11.0% (approx.) |
| Bleomycin (50 $\mu$ M)    | Decreased     | Decreased | 34.9%           |
| Bleomycin (90 $\mu$ M)    | Decreased     | Decreased | 27.4%           |
| Bleomycin A5 (40 $\mu$ M) | Decreased     | Decreased | 33.1%           |
| Bleomycin A5 (80 $\mu$ M) | Decreased     | Decreased | 29.7%           |

Data adapted from a study on A549 cells, showing an increase in the G2/M population, indicative of cell cycle arrest[13].

Table 2: Effects of **Bleomycin A5** on Apoptotic Markers in ECV304 Cells

| Treatment Group<br>(24h)  | Caspase-3<br>Expression | p53 Expression          | Telomerase Activity     |
|---------------------------|-------------------------|-------------------------|-------------------------|
| Control                   | Baseline                | Baseline                | High                    |
| 15 µg/ml Bleomycin<br>A5  | Increased               | Significantly Increased | Decreased               |
| 75 µg/ml Bleomycin<br>A5  | Increased               | Significantly Increased | Significantly Inhibited |
| 150 µg/ml Bleomycin<br>A5 | Increased               | Significantly Increased | Significantly Inhibited |

Data adapted from a study on ECV304 cells, demonstrating dose-dependent effects on key apoptotic and proliferation markers[9].

## Conclusion

**Bleomycin A5** is a potent chemotherapeutic agent with a well-defined mechanism of action centered on the induction of DNA strand breaks. Its efficacy is modulated by a complex network of signaling pathways, including those involved in apoptosis and cell survival. While effective against various cancers, its clinical use is limited by side effects such as pulmonary fibrosis, which is mechanistically linked to the TGF- $\beta$ /Smad pathway. The experimental protocols and quantitative data presented herein provide a foundational resource for researchers working to further elucidate the therapeutic potential and mitigate the toxicity of **Bleomycin A5**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 11116-32-8, Bleomycin A5 | lookchem [lookchem.com]
- 2. Bleomycin A5 | CAS No- 11116-32-8 | Simson Pharma Limited [simsonpharma.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]
- 6. What is Bleomycin A5 Hydrochloride used for? [synapse.patsnap.com]
- 7. Bleomycin - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleomycin A5 suppresses Drp1-mediated mitochondrial fission and induces apoptosis in human nasal polyp-derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK inhibition enhances bleomycin A5-induced apoptosis in an oral cancer cell line: signaling mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bleomycin (BLM) Induces Epithelial-to-Mesenchymal Transition in Cultured A549 Cells via the TGF- $\beta$ /Smad Signaling Pathway [jcancer.org]
- 13. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 15. Cumulative cardiotoxic effect of bleomycin in experiment | Journal of Education, Health and Sport [apcz.umk.pl]
- 16. researchgate.net [researchgate.net]
- 17. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bleomycin A5 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148252#bleomycin-a5-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b148252#bleomycin-a5-cas-number-and-molecular-formula)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)